Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a chemical compound classified as an impurity related to antipsychotic medications, particularly quetiapine. It is identified by the CAS number 3159-07-7 and has a molecular formula of CHN O S, with a molecular weight of 227.28 g/mol. This compound is primarily utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various medicinal compounds aimed at treating psychiatric disorders .
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one involves several steps:
This method is noted for being environmentally friendly and efficient due to its minimized use of organic solvents.
The molecular structure of dibenzo[b,f][1,4]thiazepin-11(10H)-one can be represented by its SMILES notation: O=C1Nc2ccccc2Sc3ccccc13. The InChI representation is InChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) .
The structure features a thiazepine ring fused with two benzene rings, contributing to its unique chemical properties.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one can undergo various chemical reactions typical for thiazepine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide serves primarily as an intermediate in pharmaceutical synthesis. Its applications include:
This compound exemplifies the importance of intermediates in drug development and highlights ongoing research into enhancing therapeutic efficacy through structural modifications.
Catalytic reduction of the nitro group in intermediates like 2-(2-nitrophenylsulfonyl)benzoic acid is a pivotal step in synthesizing dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide. Heterogeneous metal catalysts enable chemoselective reduction to the corresponding aniline derivative without affecting other functional groups. Key methodologies include:
Table 1: Comparative Analysis of Nitro-Reduction Methods
| Catalyst | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 3–5 | 50–80 | 2–5 | >95 |
| Pd/C (5%) | 1–3 | 25–40 | 3–6 | 85–90 |
| Hydrazine | N/A | 65 (reflux) | 4–8 | 85–90 |
Cyclization of 2-(2-aminophenylsulfonyl)benzoic acid to form the thiazepine ring proceeds via intramolecular nucleophilic acyl substitution:
Solvent-free methodologies significantly enhance sustainability:
Table 2: Green Synthesis Performance Metrics
| Method | Conditions | Time (h) | Yield (%) | E-Factor* |
|---|---|---|---|---|
| One-Pot Reduction/Cyclization | Pd/C, NH₃/MeOH, 65°C | 6 | 98 | 1.2 |
| Melt-Phase Cyclization | 160°C, neat | 8 | 92 | 0.5 |
| Aqueous Coupling | NaOH, H₂O, 100°C | 3 | 95 | 0.8 |
E-Factor: kg waste/kg product; lower values indicate greener processes
Heterogeneous catalysts critically enable key transformations:
Table 3: Metal Catalyst Performance in Key Synthesis Steps
| Catalyst | Function | Loading (wt %) | Turnover Frequency (h⁻¹) | Reusability (Cycles) |
|---|---|---|---|---|
| Raney Ni | Nitro reduction | 5–20 | 25–30 | 3–5 |
| Pd/C (5%) | One-pot cyclization | 3–10 | 15–20 | 2–4 |
| Ru-SiO₂ | Transfer hydrogenation | 1–5 | 40–45 | 5–8 |
Compilation of Compound Names and Identities
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2